![molecular formula C19H21N3O7S2 B2691177 Ethyl 5-nitro-2-(4-(piperidin-1-ylsulfonyl)benzamido)thiophene-3-carboxylate CAS No. 477490-96-3](/img/structure/B2691177.png)
Ethyl 5-nitro-2-(4-(piperidin-1-ylsulfonyl)benzamido)thiophene-3-carboxylate
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Description
Ethyl 5-nitro-2-(4-(piperidin-1-ylsulfonyl)benzamido)thiophene-3-carboxylate, also known as TAK-659, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancer.
Scientific Research Applications
Organic Synthesis and Chemical Properties
Ethyl 5-nitro-2-(4-(piperidin-1-ylsulfonyl)benzamido)thiophene-3-carboxylate is involved in organic synthesis processes, showcasing the versatility of thiophene derivatives in constructing complex molecules. For instance, the compound participates in decyclization reactions, where it reacts with secondary amines to produce various amide derivatives, indicating its role in synthesizing novel organic compounds with potential biological activities (Vasileva et al., 2018). Additionally, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate highlights the compound's utility in creating thiazole derivatives, further expanding the scope of thiophene-based research (Tang Li-jua, 2015).
Medicinal Chemistry and Drug Design
In medicinal chemistry, Ethyl 5-nitro-2-(4-(piperidin-1-ylsulfonyl)benzamido)thiophene-3-carboxylate derivatives are explored for their therapeutic potential. For example, thiazole-aminopiperidine hybrid analogues have been designed as novel Mycobacterium tuberculosis GyrB inhibitors, showcasing the compound's relevance in addressing global health challenges such as tuberculosis (Jeankumar et al., 2013). This research points towards the potential of thiophene derivatives in developing new antimicrobial agents.
Materials Science and Electrochemistry
Ethyl 5-nitro-2-(4-(piperidin-1-ylsulfonyl)benzamido)thiophene-3-carboxylate also finds applications in materials science, particularly in the development of novel materials with electrochemical and electrochromic properties. The synthesis of novel donor–acceptor type monomers and their subsequent polymerization to create films with defined electrochromic behaviors illustrates the compound's utility in materials science, potentially leading to advancements in electronic displays and other technologies (Hu et al., 2013).
properties
IUPAC Name |
ethyl 5-nitro-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O7S2/c1-2-29-19(24)15-12-16(22(25)26)30-18(15)20-17(23)13-6-8-14(9-7-13)31(27,28)21-10-4-3-5-11-21/h6-9,12H,2-5,10-11H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEYFCYGXVFGDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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